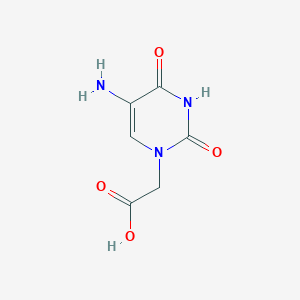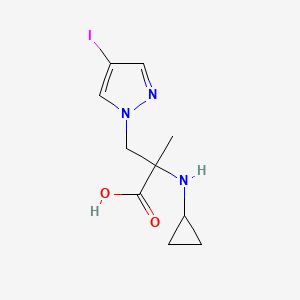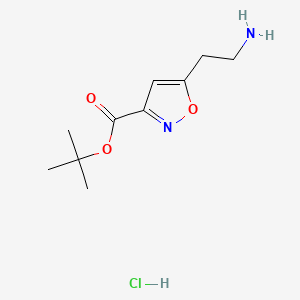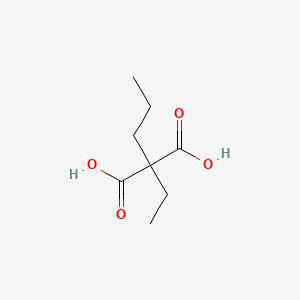
2-Ethyl-2-propylmalonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-2-propylmalonic acid is an organic compound that belongs to the class of malonic acids It is characterized by the presence of two carboxyl groups attached to a central carbon atom, which is also bonded to an ethyl and a propyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-propylmalonic acid typically involves the malonic ester synthesis. This process starts with the deprotonation of diethyl malonate using a weak base, followed by alkylation with ethyl and propyl halides. The reaction conditions generally include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
The alkylated product is then hydrolyzed under acidic conditions to yield the corresponding malonic acid derivative. The final step involves decarboxylation to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
2-Ethyl-2-propylmalonic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the alpha position.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include various substituted malonic acids, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
科学研究应用
2-Ethyl-2-propylmalonic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
作用机制
The mechanism of action of 2-Ethyl-2-propylmalonic acid involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: Acts as an inhibitor of certain enzymes by mimicking the structure of natural substrates.
Metabolic Pathways: Participates in metabolic pathways, potentially affecting the production of key metabolites.
Molecular Targets: Binds to specific proteins and enzymes, altering their activity and function .
相似化合物的比较
Similar Compounds
- 2-Propylmalonic acid
- 2-Ethylmalonic acid
- 2,2-Dipropylmalonic acid
Comparison
2-Ethyl-2-propylmalonic acid is unique due to the presence of both ethyl and propyl groups, which confer distinct chemical and physical properties compared to its analogs.
属性
分子式 |
C8H14O4 |
|---|---|
分子量 |
174.19 g/mol |
IUPAC 名称 |
2-ethyl-2-propylpropanedioic acid |
InChI |
InChI=1S/C8H14O4/c1-3-5-8(4-2,6(9)10)7(11)12/h3-5H2,1-2H3,(H,9,10)(H,11,12) |
InChI 键 |
GDYPOKOVVJLYCE-UHFFFAOYSA-N |
规范 SMILES |
CCCC(CC)(C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


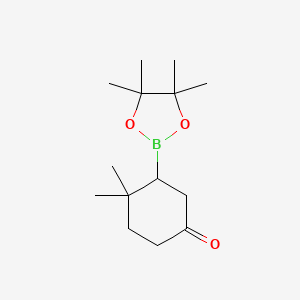
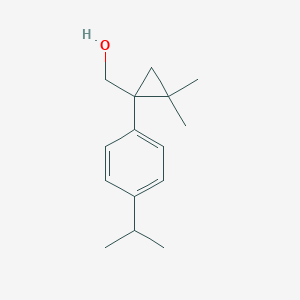
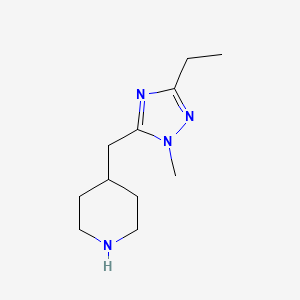
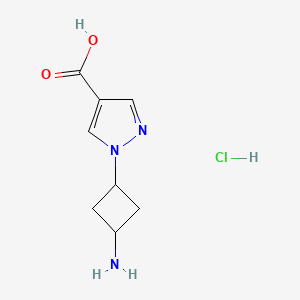
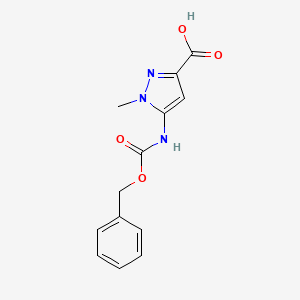
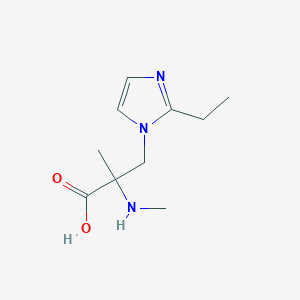
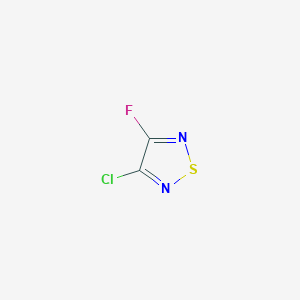
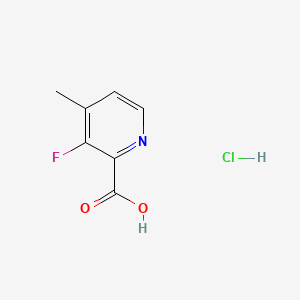
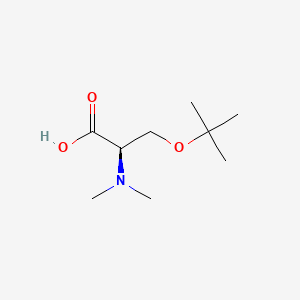
![(1R,4R)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13482659.png)
![N-[(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide](/img/structure/B13482667.png)
